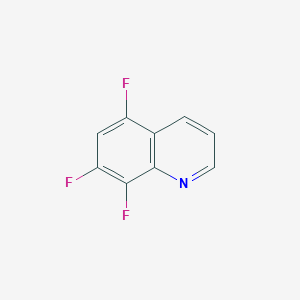
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol is a chemical compound that has garnered attention due to its role as a metabolite of the anti-hyperlipidemic drug fenofibrate . This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a methylpropanol backbone.
Vorbereitungsmethoden
The synthesis of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reduction of the ketone group in fenofibric acid using sodium borohydride . Another approach includes the hydrolysis of the isopropyl ester of reduced fenofibrate under mild alkaline conditions . Both methods yield the desired compound with high purity and excellent yield.
Analyse Chemischer Reaktionen
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group using reagents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics. As a metabolite of fenofibrate, it is crucial in understanding the metabolic pathways and the pharmacological effects of the parent drug . Additionally, it is used in the synthesis and characterization of drug metabolites, which is essential for drug development and safety evaluation .
Wirkmechanismus
The mechanism of action of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. As a metabolite of fenofibrate, it is likely involved in the regulation of lipid metabolism. Fenofibrate activates peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and energy homeostasis . The exact molecular targets and pathways of the metabolite itself are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: The parent compound from which it is derived.
Other chlorophenyl derivatives: Compounds with similar structural motifs but different functional groups. The uniqueness of this compound lies in its specific role as a metabolite of fenofibrate and its involvement in lipid metabolism.
Eigenschaften
Molekularformel |
C17H19ClO3 |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropan-1-ol |
InChI |
InChI=1S/C17H19ClO3/c1-17(2,11-19)21-15-9-5-13(6-10-15)16(20)12-3-7-14(18)8-4-12/h3-10,16,19-20H,11H2,1-2H3 |
InChI-Schlüssel |
IIGYXSQUFUYFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)





![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)







